2-(1H-indol-1-yl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide
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Overview
Description
2-(1H-indol-1-yl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide is a synthetic organic compound that features an indole moiety and a benzodioxin ring system. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide typically involves the following steps:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formation of the Benzodioxin Ring: This can be synthesized via a cyclization reaction involving a diol and a suitable dihalide under basic conditions.
Coupling Reaction: The final step involves coupling the indole and benzodioxin intermediates through an acetamide linkage, often using reagents like acetic anhydride and a base such as pyridine.
Industrial Production Methods
Industrial production may involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the acetamide linkage or the benzodioxin ring, using reagents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), under controlled temperature and solvent conditions.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced forms of the acetamide or benzodioxin ring.
Substitution: Halogenated or nitrated derivatives of the indole ring.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Biological Activity: Potential antimicrobial, antiviral, or anticancer properties due to the indole moiety.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Industry
Material Science: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide would depend on its specific biological target. Generally, compounds with indole moieties can interact with various biological receptors, enzymes, or DNA, leading to diverse biological effects. The benzodioxin ring may contribute to the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-N-(phenyl)acetamide: Similar structure but with a phenyl group instead of the benzodioxin ring.
2-(1H-indol-1-yl)-N-(cyclohexyl)acetamide: Similar structure but with a cyclohexyl group instead of the benzodioxin ring.
Uniqueness
Structural Features: The presence of both the indole moiety and the benzodioxin ring makes it unique.
Biological Activity: Potential for unique biological activities due to the combination of these two moieties.
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-indol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c21-18(12-20-8-7-13-3-1-2-4-15(13)20)19-14-5-6-16-17(11-14)23-10-9-22-16/h1-4,7-8,14,16-17H,5-6,9-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFLWTKQXINOBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)CN3C=CC4=CC=CC=C43)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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